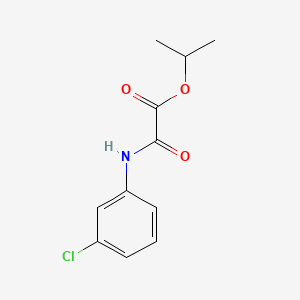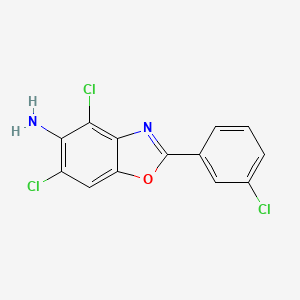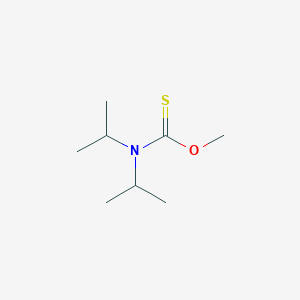
O-Methyl diisopropylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl diisopropylcarbamothioate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioate group, which is a sulfur analog of carbamates, and an O-methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl diisopropylcarbamothioate typically involves the reaction of diisopropylamine with carbon disulfide to form diisopropylcarbamodithioic acid. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of diisopropylamine and the subsequent nucleophilic attack on carbon disulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O-Methyl diisopropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the O-methyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Methyl diisopropylcarbamothioate has found applications in several scientific research areas:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an antiparasitic agent.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of O-Methyl diisopropylcarbamothioate involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification prevents the enzyme from catalyzing its substrate, leading to a loss of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl diethylcarbamothioate
- O-Methyl dipropylcarbamothioate
- O-Methyl dibutylcarbamothioate
Uniqueness
O-Methyl diisopropylcarbamothioate is unique due to its specific steric and electronic properties conferred by the diisopropyl groups. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and stability, which can be advantageous in specific contexts.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
O-methyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-6(2)9(7(3)4)8(11)10-5/h6-7H,1-5H3 |
InChI Key |
JDHKPDJLHKBIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


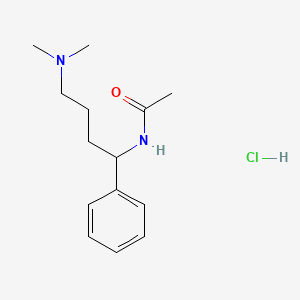
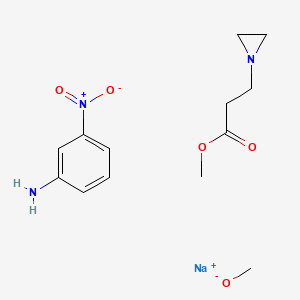
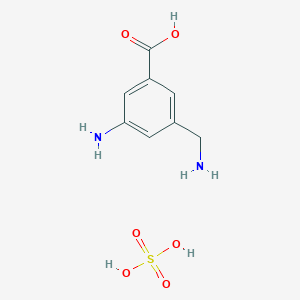
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
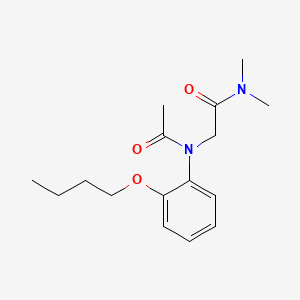
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
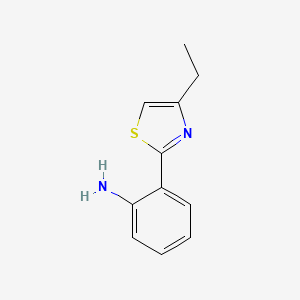


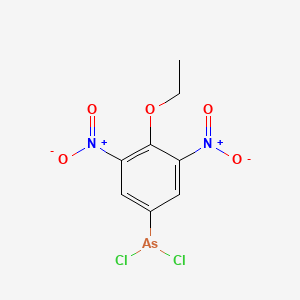
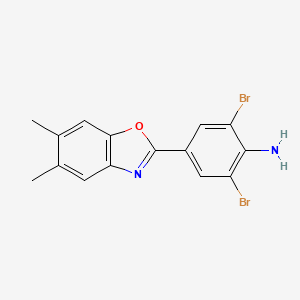
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
